PD0166285

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

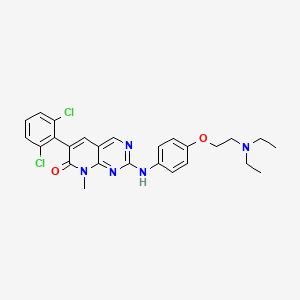

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPPYSWJNWHOLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019043 |

Source

|

| Record name | 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185039-89-8 |

Source

|

| Record name | 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD0166285

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD0166285 is a potent, small-molecule inhibitor targeting key regulators of the cell cycle, primarily the Wee1 and Myt1 kinases. By disrupting the G2/M checkpoint, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and its role in sensitizing cancer cells to radiotherapy. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages of the cell cycle monitor the integrity of cellular processes and can halt progression in response to stress or damage. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged or unreplicated DNA.[1][2][3] Key regulators of this checkpoint are the Wee1 and Myt1 kinases, which phosphorylate and inactivate the Cyclin B-Cdk1 complex, the master regulator of mitotic entry.[1][4][5][6]

In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for DNA repair and survival, especially after genotoxic stress induced by therapies like radiation.[7][8] This dependency presents a therapeutic window for inhibitors that can abrogate the G2/M checkpoint. This compound is a pyridopyrimidine compound that has been identified as a potent inhibitor of Wee1 and Myt1, and to a lesser extent, Chk1, another key checkpoint kinase.[7][9][10] This guide will delve into the intricate molecular mechanisms by which this compound exerts its anti-cancer effects.

Molecular Targets and Potency

This compound exhibits potent inhibitory activity against Wee1 and Myt1 kinases at nanomolar concentrations. It also shows weaker activity against Checkpoint kinase 1 (Chk1). The inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Wee1 | 24[9][10] |

| Myt1 | 72[9][10] |

| Chk1 | 3433[9][10] |

Mechanism of Action: Abrogation of the G2/M Checkpoint

The primary mechanism of action of this compound is the abrogation of the G2/M cell cycle checkpoint.[9][11] In response to DNA damage, cells typically arrest in the G2 phase to allow for DNA repair before proceeding to mitosis. This arrest is maintained by the inhibitory phosphorylation of Cdk1 (also known as Cdc2) on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by Myt1 and Wee1 kinases, respectively.[6][7]

This compound, by inhibiting Wee1 and Myt1, prevents the inhibitory phosphorylation of Cdk1.[7][9] This leads to the premature activation of the Cyclin B-Cdk1 complex, forcing the cell to bypass the G2 checkpoint and enter mitosis, even in the presence of damaged DNA.[8][11] This premature mitotic entry with unrepaired DNA results in a lethal cellular event known as mitotic catastrophe, ultimately leading to apoptosis.[7][8]

Signaling Pathway

The signaling pathway affected by this compound is central to the G2/M checkpoint regulation. A simplified diagram of this pathway is presented below.

Caption: G2/M Checkpoint Signaling Pathway targeted by this compound.

Radiosensitization

A significant application of this compound is its ability to sensitize cancer cells to the cytotoxic effects of ionizing radiation.[8] Radiotherapy induces DNA damage, which activates the G2/M checkpoint, allowing cancer cells to repair the damage and survive. By administering this compound in conjunction with radiation, the G2 arrest is abrogated, preventing DNA repair and leading to a significant increase in radiation-induced cell death.[7][8][12] This synergistic effect is particularly pronounced in p53-deficient tumors, which are more reliant on the G2/M checkpoint for survival.[7] Furthermore, this compound has been shown to attenuate DNA damage repair by inhibiting Rad51, a key protein in homologous recombination repair.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of this compound against Wee1 kinase.

Materials:

-

Recombinant full-length Wee1 kinase

-

Cdc2/cyclin B substrate

-

This compound

-

ATP, [γ-³³P]ATP

-

Kinase buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add Wee1 kinase, Cdc2/cyclin B substrate, and the diluted this compound or DMSO (vehicle control) to the kinase buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter paper, wash extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[13][14][15]

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blotting for Cdc2 Phosphorylation

This protocol is for detecting the phosphorylation status of Cdc2 (Cdk1) in cells treated with this compound.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Cdc2 (Tyr15), anti-total-Cdc2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Cdc2 Tyr15) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-Cdc2 and loading control antibodies to ensure equal protein loading.[16][17][18][19]

Conclusion

This compound is a potent dual inhibitor of Wee1 and Myt1 kinases that effectively abrogates the G2/M checkpoint. This mechanism of action leads to premature mitotic entry and subsequent cell death in cancer cells, particularly those with defective p53. Furthermore, its ability to sensitize cancer cells to radiotherapy highlights its potential as a valuable agent in combination cancer therapy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other G2/M checkpoint inhibitors.

References

- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | this compound sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]

- 8. WEE1 inhibition sensitizes osteosarcoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Roles of the Mitotic Inhibitors Wee1 and Mik1 in the G2 DNA Damage and Replication Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Cell cycle regulation by the Wee1 Inhibitor this compound, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. benchchem.com [benchchem.com]

- 16. cdc2 Antibody | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Negative regulation of Wee1 expression and Cdc2 phosphorylation during p53-mediated growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

PD0166285: A Technical Guide to a Dual Inhibitor of Wee1 and PKMYT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD0166285, a pyrido[2,3-d]pyrimidine compound that functions as a potent dual inhibitor of the Wee1 and PKMYT1 kinases. By targeting these critical regulators of the G2/M cell cycle checkpoint, this compound represents a significant tool for cancer research and a potential therapeutic agent, particularly in tumors with specific genetic backgrounds such as TP53 mutations.

Core Mechanism of Action

This compound exerts its anti-tumor effects by abrogating the G2/M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, a process known as mitotic catastrophe, which ultimately leads to cell death.[1] This is achieved through the simultaneous inhibition of two key kinases:

-

Wee1: A nuclear kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1) on the Tyr15 residue.[2]

-

PKMYT1 (Myt1): A membrane-associated kinase that inhibits CDK1 through phosphorylation of both Thr14 and Tyr15 residues.[1][3]

By inhibiting both Wee1 and PKMYT1, this compound effectively prevents the inhibitory phosphorylation of CDK1, leading to its activation and the subsequent entry into mitosis, regardless of the cell's DNA damage status. This dual inhibition is particularly effective in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for DNA repair before cell division.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type | Reference |

| Wee1 | 24 nM | Cell-free kinase assay | [1][5] |

| PKMYT1 (Myt1) | 72 nM | Cell-free kinase assay | [1][5] |

| Chk1 | 3.433 µM | Cell-free kinase assay | [5][6] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line(s) | Concentration | Effect | Reference |

| Various Cancer Cell Lines | 0.5 µM | Dramatic inhibition of irradiation-induced Cdc2 (CDK1) phosphorylation at Tyr15 and Thr14 | [5][7] |

| Esophageal Squamous Carcinoma (ESCC) Cells | 234 - 694 nM (IC50) | Inhibition of cell viability | [1] |

| B16 Mouse Melanoma Cells | 0.5 µM | G2 checkpoint abrogation and arrest in the early G1 phase | [8][9] |

| p53 mutant HT29 cells | Not specified | Radiosensitization | [7] |

| TP53 mutant Lung Squamous Cell Carcinoma | 200 - 800 nM | G2/M phase arrest | [10] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical research workflow for evaluating this compound, the following diagrams are provided.

References

- 1. Frontiers | this compound sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 4. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cell cycle regulation by the Wee1 Inhibitor this compound, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle regulation by the Wee1 inhibitor this compound, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wee1 inhibitor this compound sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PD0166285 in G2/M Checkpoint Abrogation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and implications of PD0166285 in the abrogation of the G2/M cell cycle checkpoint. This compound, a pyrido[2,3-d]pyrimidine compound, has been identified as a potent inhibitor of Wee1 kinase, a critical regulator of the G2/M transition.[1][2] By targeting Wee1, this compound disrupts the normal cell cycle arrest in response to DNA damage, forcing cells to prematurely enter mitosis, a mechanism with significant therapeutic potential in oncology.[2][3][4] This guide provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Wee1 Kinase

The G2/M checkpoint is a crucial surveillance mechanism that prevents cells with damaged DNA from entering mitosis (M phase).[5] A key regulator of this checkpoint is the CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[6][7] The activity of this complex is tightly controlled by phosphorylation. Wee1 kinase, along with Myt1 kinase, inhibits CDK1 by phosphorylating it on Tyrosine 15 (Tyr15) and Threonine 14 (Thr14).[6][8] This inhibitory phosphorylation keeps the CDK1/Cyclin B1 complex inactive, arresting the cell cycle in the G2 phase to allow for DNA repair.

This compound functions as a direct inhibitor of Wee1 kinase.[1][2][9] By binding to and inhibiting Wee1, this compound prevents the inhibitory phosphorylation of CDK1.[2] This leads to the accumulation of active CDK1/Cyclin B1 complexes, which in turn promotes premature entry into mitosis, thereby abrogating the G2/M checkpoint.[2][9] This forced mitotic entry in the presence of DNA damage can lead to mitotic catastrophe and subsequent cell death, particularly in cancer cells that often have a defective G1 checkpoint and are more reliant on the G2/M checkpoint for survival.[3][10]

Signaling Pathway of this compound-Mediated G2/M Checkpoint Abrogation

The signaling cascade leading to G2/M checkpoint abrogation by this compound is centered on the regulation of the CDK1/Cyclin B1 complex. The following diagram illustrates this pathway.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target Kinase | IC50 (nM) | Reference |

| Wee1 | 24 | [9] |

| Myt1 | 72 | [9] |

| Chk1 | 3433 | [9] |

Table 2: Effect of this compound on Cell Cycle Distribution in B16 Mouse Melanoma Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| 0 hours (Control) | 67 | 16 | 17 | [2] |

| 4 hours (0.5 µM this compound) | 86 | 12 | 2 | [2] |

| 24 hours (0.5 µM this compound) | 81 | 15 | 4 | [2] |

Experimental Protocols

Investigating the role of this compound in G2/M checkpoint abrogation typically involves a series of key experiments. The following diagram outlines a general experimental workflow.

Detailed Methodologies

1. Western Blot Analysis for Cell Cycle Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with this compound.

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and time course.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key primary antibodies include:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

2. Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Preparation:

-

Staining:

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.[14]

-

3. In Vitro Wee1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Wee1 kinase.

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant Wee1 enzyme, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), and ATP in a kinase assay buffer.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by Wee1.

-

-

Detection:

-

Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining in the reaction.

-

Fluorescence-based assay: Employing a fluorescently labeled substrate and detecting the phosphorylated product.[17]

-

-

-

Data Analysis:

-

Calculate the percentage of Wee1 kinase inhibition at each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a significant tool for both basic research and therapeutic development due to its potent and specific inhibition of Wee1 kinase. By abrogating the G2/M checkpoint, it selectively targets cancer cells with defective G1 checkpoints, forcing them into a lethal mitotic catastrophe. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound and other Wee1 inhibitors in the fight against cancer. The continued exploration of its mechanism of action and its effects in various cancer models will be crucial in translating this promising therapeutic strategy into clinical applications.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cell cycle regulation by the Wee1 Inhibitor this compound, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 4. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of G 2 / M Transition by Inhibition of WEE 1 and PKMYT 1 Kinases | Semantic Scholar [semanticscholar.org]

- 6. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Phospho-cdc2 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. rndsystems.com [rndsystems.com]

- 13. Phospho-cdc2 (Tyr15) (10A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. tools.thermofisher.com [tools.thermofisher.com]

The Impact of PD0166285 on Cell Cycle Progression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD0166285 is a small molecule inhibitor that has garnered significant interest in oncology research for its ability to disrupt cell cycle progression in cancer cells. Initially identified as a potent inhibitor of Wee1 kinase, subsequent studies have revealed its broader activity, notably against PKMYT1, another critical regulator of the G2/M checkpoint. This dual inhibition leads to the abrogation of the G2/M checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, a process that often culminates in mitotic catastrophe and apoptosis. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression in various cancer models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at various stages, particularly the G1/S and G2/M transitions, prevent the propagation of errors. Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry[1]. This dependency presents a therapeutic window for targeting G2/M checkpoint regulators.

This compound, a pyridopyrimidine compound, has emerged as a key pharmacological tool to exploit this vulnerability. Its primary mechanism of action involves the inhibition of Wee1 and PKMYT1 kinases, which are responsible for the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1)[2][3]. By preventing this phosphorylation, this compound effectively dismantles the G2/M checkpoint, leading to uncontrolled mitotic entry.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative findings from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Lung Squamous Cell Carcinoma | NCI-H226 | ~641-1204 | [2] |

| Lung Squamous Cell Carcinoma | NCI-H520 | ~641-1204 | [2] |

| Lung Squamous Cell Carcinoma | Calu1 | ~641-1204 | [2] |

| Esophageal Squamous Cell Carcinoma | KYSE150 | ~234-694 | [3][4] |

| Esophageal Squamous Cell Carcinoma | TE1 | ~234-694 | [3][4] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| B16 Mouse Melanoma | 0.5 µM this compound (0 hours) | 67% | 16% | 17% | [5][6] |

| B16 Mouse Melanoma | 0.5 µM this compound (4 hours) | 86% | 12% | 2% | [5][6] |

| B16 Mouse Melanoma | 0.5 µM this compound (24 hours) | 81% | 15% | 4% | [5] |

| Lung Squamous Cell Carcinoma (NCI-H226) | This compound (Dose-dependent) | - | - | Significant Decrease | [2] |

| Lung Squamous Cell Carcinoma (NCI-H520) | This compound (Dose-dependent) | - | - | Significant Decrease | [2] |

Note: The observed increase in the G1 phase in B16 melanoma cells after G2/M abrogation suggests a rapid progression through mitosis and into the subsequent G1 phase, where a G1 arrest may then be induced.

Core Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Wee1 and PKMYT1 kinases, which are central regulators of the G2/M cell cycle checkpoint.

In response to DNA damage, the ATM/ATR and Chk1/Chk2 signaling cascades are activated. This leads to the activation of Wee1 and PKMYT1 kinases and the inhibition of the Cdc25 phosphatase. Wee1 and PKMYT1 phosphorylate CDK1 at tyrosine 15 (Tyr15) and threonine 14 (Thr14), respectively, holding the CDK1/Cyclin B complex in an inactive state and arresting the cell in the G2 phase to allow for DNA repair[2][3][7][8]. This compound directly inhibits Wee1 and PKMYT1, preventing the inhibitory phosphorylation of CDK1. This allows the phosphatase Cdc25 to dephosphorylate and activate the CDK1/Cyclin B complex, leading to premature entry into mitosis, irrespective of the DNA damage status.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired time points.

-

Cell Harvesting: Harvest adherent cells by trypsinization or cell scraping. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.

-

Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Key Cell Cycle Proteins

This protocol is used to detect the expression and phosphorylation status of proteins involved in cell cycle regulation, such as Cyclin B1 and phospho-CDK1 (Tyr15).

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1 (Tyr15) or anti-Cyclin B1) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of a CDK inhibitor like this compound on cancer cells.

Conclusion

This compound is a potent disruptor of cell cycle progression in cancer cells, primarily through the dual inhibition of Wee1 and PKMYT1 kinases. This leads to the abrogation of the G2/M checkpoint, forcing premature mitotic entry and often resulting in cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the G2/M checkpoint in cancer. Further research into the broader kinase inhibitory profile of this compound and its effects in combination with other anti-cancer agents will be crucial in fully elucidating its clinical utility.

References

- 1. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | this compound sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]

- 5. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Cell cycle regulation by the Wee1 Inhibitor this compound, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PD0166285: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD0166285 is a potent small molecule inhibitor of the Wee1 and Myt1 kinases, key regulators of the G2/M cell cycle checkpoint. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the experimental protocols used for its characterization, presents its kinase selectivity profile, and illustrates the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and cell cycle biology.

Discovery and Initial Development

This compound, a pyridopyrimidine derivative, was first identified through a high-throughput screening of a chemical library for inhibitors of Wee1 kinase.[1] The pioneering work by Wang and colleagues at Pfizer Global Research and Development, published in 2001, described the discovery of this novel G2 checkpoint abrogator.[1] The rationale for targeting the G2 checkpoint was based on the observation that many cancer cells lack a functional p53-dependent G1 checkpoint and are therefore heavily reliant on the G2 checkpoint for DNA repair before entering mitosis.[1] Abrogating this remaining checkpoint was hypothesized to selectively kill p53-inactive cancer cells when combined with DNA-damaging agents.[1]

Mechanism of Action

This compound exerts its primary effect by inhibiting the kinase activity of Wee1 and, to a lesser extent, the related kinase Myt1.[2] Both Wee1 and Myt1 are responsible for the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) at Tyrosine 15 (Tyr15) and Threonine 14 (Thr14).[1][3] This phosphorylation holds CDK1 in an inactive state, preventing the cell from entering mitosis.

By inhibiting Wee1 and Myt1, this compound prevents the inhibitory phosphorylation of CDK1, leading to its premature activation.[1] This forces cells, particularly those with DNA damage, to enter mitosis without proper DNA repair, resulting in mitotic catastrophe and subsequent apoptosis.[3] This mechanism of action makes this compound a potent sensitizer of cancer cells to DNA-damaging therapies such as radiation.[1]

Quantitative Data: Kinase Selectivity Profile

This compound exhibits potent inhibition of Wee1 and Myt1, with additional activity against a range of other kinases at higher concentrations. The following table summarizes the reported IC50 values for this compound against various kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| Wee1 | 24 | [2][4] |

| Myt1 | 72 | [2][4] |

| c-Src | 9 | [2] |

| PDGFRβ | 100 | [2] |

| FGFR | 430 | [2] |

| CDK1 | 100 | [2] |

| EGFR | 350 | [2] |

| Chk1 | 3433 | [4] |

Experimental Protocols

Wee1 Kinase Assay (In Vitro)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against Wee1 kinase.

Materials:

-

Full-length Wee1 kinase

-

Cdc2/cyclin B substrate

-

This compound

-

[γ-³³P]ATP

-

Biotinylated peptide substrate

-

Enzyme dilution buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 10 mM NaCl, 0.1 mM Na₃VO₄)

-

Kinase buffer (67 mM Tris pH 8.0, 13 mM MgCl₂, 1 mM DTT, 40 mM NaCl, 0.13 mM Na₃VO₄)

-

Stop buffer (50 μM ATP, 5 mM EDTA, 0.1% Triton X-100)

-

SPA beads

Procedure:

-

Incubate 45-60 nM of full-length Wee1 kinase with varying concentrations of this compound, 20 μM ATP, and 122-441 nM Cdc2/cyclin B in a final volume of 50 μl of enzyme dilution buffer.

-

Incubate for 30 minutes at 30°C.

-

Add 30 μl of kinase buffer containing 1 μM biotinylated peptide and 0.25 μCi of [γ-³³P]ATP.

-

Incubate for another 30 minutes at 30°C.

-

Stop the reaction by adding 200 μl of stop buffer containing SPA beads.

-

Centrifuge the plate at 2400 rpm for 15 minutes.

-

Measure the radioactivity using a microplate scintillation counter.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., B16 mouse melanoma cells)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Triton X-100

-

Propidium Iodide (PI) staining solution

-

RNase A

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Harvest cells by trypsinization, wash with PBS, and centrifuge.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting at least 20,000 events per sample.

-

Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT).

Immunoblotting for Phospho-Cdc2

This protocol describes the detection of the phosphorylation status of Cdc2 (CDK1) in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-Cdc2 (Tyr15) and total Cdc2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-Cdc2 (Tyr15) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Cdc2 as a loading control.

In Vivo Xenograft Studies

This protocol provides a general outline for evaluating the efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Mandatory Visualizations

Caption: G2/M Checkpoint Signaling and Inhibition by this compound.

References

- 1. Radiosensitization of p53 mutant cells by this compound, a novel G(2) checkpoint abrogator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | this compound sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

The Impact of PD0166285 on DNA Damage Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD0166285 is a potent, ATP-competitive inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound prevents the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), leading to premature mitotic entry. This abrogation of the G2 checkpoint has significant implications for cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), which rely heavily on the G2 checkpoint for DNA repair before mitosis. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on DNA damage response (DDR) pathways, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to this compound

This compound is a pyridopyrimidine compound that has been identified as a nanomolar inhibitor of Wee1 kinase.[1][2] It also exhibits inhibitory activity against Myt1, another kinase that phosphorylates CDK1, albeit to a lesser extent.[1][3] The primary consequence of Wee1 inhibition by this compound is the forced entry of cells into mitosis, even in the presence of DNA damage.[4][5] This can lead to a phenomenon known as mitotic catastrophe, a form of cell death characterized by aberrant chromosome segregation and the formation of micronuclei, ultimately resulting in apoptosis.[6] This mechanism makes this compound a promising agent for sensitizing cancer cells to DNA-damaging therapies such as radiation and chemotherapy.[4][7]

Mechanism of Action and Impact on DNA Damage Response

The DNA damage response is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.[8][9] Key players in this response include the sensor kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which are activated by DNA double-strand breaks (DSBs) and single-strand DNA, respectively.[10][11] These kinases, in turn, activate downstream checkpoint kinases Chk1 and Chk2, which then phosphorylate and regulate a host of effector proteins, including Wee1 and the Cdc25 phosphatases, to enforce cell cycle arrest.[10]

This compound's primary target, Wee1, is a central effector in the G2/M checkpoint.[4][8] In response to DNA damage, Wee1 is activated and phosphorylates CDK1 at Tyr15, holding it in an inactive state and preventing entry into mitosis.[5][8] By inhibiting Wee1, this compound effectively dismantles this crucial checkpoint.[4]

The inhibition of Wee1 by this compound can also indirectly lead to an increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX).[12][13] Premature entry into mitosis with unrepaired DNA can result in the formation of DSBs during chromosome segregation, which then triggers the activation of the ATM/ATR signaling pathways, leading to H2AX phosphorylation.[12][13]

Furthermore, this compound has been shown to have some inhibitory activity against Chk1, although at a much higher concentration than for Wee1.[1][3] This dual inhibition could potentially further cripple the DNA damage response, though its primary mechanism is considered to be through Wee1.

Quantitative Data

The following tables summarize the quantitative data available for this compound.

| Target Kinase | IC50 (nM) | Reference(s) |

| Wee1 | 24 | [1][3] |

| Myt1 | 72 | [1][3] |

| Chk1 | 3433 | [1][3] |

Table 1: Inhibitory Activity of this compound against Key Kinases. This table shows the half-maximal inhibitory concentrations (IC50) of this compound for Wee1, Myt1, and Chk1 in cell-free kinase assays.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference(s) |

| B16 Mouse Melanoma | 0 µM this compound (0 hr) | 67% | 16% | 17% | [4] |

| B16 Mouse Melanoma | 0.5 µM this compound (4 hr) | 86% | 12% | 2% | [4] |

| B16 Mouse Melanoma | 0.5 µM this compound (24 hr) | 81% | 15% | 4% | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution in B16 Mouse Melanoma Cells. This table illustrates the shift in cell cycle phases after treatment with 0.5 µM this compound over a 24-hour period.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the effects of this compound.

Western Blotting

Objective: To detect the levels of total and phosphorylated proteins involved in the DNA damage response and cell cycle control (e.g., CDK1, p-CDK1, Wee1, γH2AX).

Protocol:

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Scrape the cells and collect the lysate.[14]

-

Sonicate the lysate to shear DNA and reduce viscosity.[14][15]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4][15]

-

Wash the membrane three times with TBST for 5-10 minutes each.[15]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Protocol:

-

Cell Preparation:

-

Culture and treat cells with this compound as required.

-

Harvest cells by trypsinization and wash with PBS.[4]

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for longer).

-

-

Staining:

-

Data Acquisition and Analysis:

Immunofluorescence for γH2AX Foci Formation

Objective: To visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.[8][17]

-

Incubate with a primary antibody against γH2AX overnight at 4°C.[7]

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[7][19]

-

Wash three times with PBS.

-

-

Mounting and Imaging:

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with this compound, often in combination with radiation.

Protocol:

-

Cell Plating and Treatment:

-

Create a single-cell suspension of the desired cell line.[20]

-

Plate a known number of cells into multi-well plates. The number of cells will depend on the expected survival fraction and should be optimized for each cell line.[21][22]

-

Allow the cells to attach for several hours.

-

Treat the cells with this compound and/or irradiate them.[21]

-

-

Incubation:

-

Staining and Counting:

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the untreated control cells: PE = (number of colonies formed / number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).

-

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action in the context of the DNA damage response.

Caption: A generalized workflow for Western Blotting analysis.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a valuable research tool for interrogating the G2/M checkpoint and the DNA damage response. Its ability to force cells into mitosis, particularly in a p53-deficient background, makes it a compound of interest in oncology research. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this compound to understand its impact on cellular pathways and to explore its potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the complex biological processes involved.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell cycle regulation by the Wee1 Inhibitor this compound, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Wee1 inhibitor this compound sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]

- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring Drug-Induced γH2AX as a Pharmacodynamic Biomarker in Individual Circulating Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of Dynamic γ-H2AX Domains along Broken DNA Strands is Distinctly Regulated by ATM and MDC1 and Dependent upon H2AX Densities in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. CST | Cell Signaling Technology [cellsignal.com]

- 17. usbio.net [usbio.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. scbt.com [scbt.com]

- 20. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unveiling the Kinase Selectivity Profile of PD0166285: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the kinase selectivity profile of PD0166285, a potent small molecule inhibitor. This document provides a comprehensive overview of its activity against various kinases, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.

Kinase Selectivity Profile of this compound

This compound is a pyridopyrimidine compound initially identified as a potent inhibitor of Wee1 and Myt1 (also known as PKMYT1) kinases, which are critical regulators of the G2/M cell cycle checkpoint.[1][2] However, subsequent studies have revealed a broader kinase inhibition profile, classifying it as a non-selective inhibitor.[3] The following table summarizes the inhibitory activity of this compound against its primary targets and several off-target kinases, as determined by in vitro cell-free assays.

| Kinase Target | IC50 (nM) | Kinase Family |

| Primary Targets | ||

| Wee1 | 24 | Serine/Threonine Kinase |

| Myt1 (PKMYT1) | 72 | Dual-Specificity Kinase |

| Off-Targets | ||

| c-Src | 9 | Tyrosine Kinase |

| PDGFRβ | 100 | Tyrosine Kinase |

| CDK1 | 100 | Serine/Threonine Kinase |

| EGFR | 350 | Tyrosine Kinase |

| FGFR | 430 | Tyrosine Kinase |

| Chk1 | 3433 | Serine/Threonine Kinase |

Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.[1][4]

Experimental Protocols

This section details the methodologies for key in vitro kinase assays relevant to determining the selectivity profile of this compound.

Wee1 Kinase Assay (Radiometric)

This protocol is adapted from a commonly used method for assessing Wee1 kinase activity.[1]

Materials:

-

Full-length recombinant Wee1 kinase

-

Cdc2/cyclin B substrate

-

This compound or other test compounds

-

Enzyme Dilution Buffer: 50 mM Tris (pH 8.0), 10 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mM Na3VO4

-

Kinase Buffer: 67 mM Tris (pH 8.0), 40 mM NaCl, 13 mM MgCl2, 1 mM DTT, and 0.13 mM Na3VO4

-

[γ-33P]ATP

-

Biotinylated peptide substrate

-

Scintillation counter

Procedure:

-

Incubate 45–60 nM of full-length Wee1 kinase with the test compound (e.g., 25 μM this compound), 20 μM ATP, and 122–441 nM Cdc2/cyclin B in a final volume of 50 μl of enzyme dilution buffer.

-

Incubate the mixture for 30 minutes at 30°C.

-

Add 30 μl of [33P]ATP-containing kinase buffer, 1 μM biotinylated peptide, and 0.25 μCi of [γ-33P]ATP to the reaction.

-

Incubate for an additional 30 minutes at 30°C.

-

Terminate the reaction and measure the incorporation of 33P into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Myt1 (PKMYT1) Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Materials:

-

Recombinant human PKMYT1

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound.

-

Add a mixture of the PKMYT1 kinase and the Eu-anti-Tag antibody.

-

Add the kinase tracer to initiate the binding reaction.

-

Incubate the plate for 1 hour at room temperature.

-

Read the plate on a fluorescence plate reader, measuring the emission at both the donor (Europium) and acceptor (Tracer) wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.

Chk1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay.

Materials:

-

Recombinant Chk1 kinase

-

CHK1tide substrate

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

This compound or other test compounds

-

96-well plate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound, Chk1 kinase, and CHK1tide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 45 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

c-Src, EGFR, FGFR, and PDGFR Tyrosine Kinase Assays (General Protocol)

A general protocol for assessing the activity of this compound against receptor and non-receptor tyrosine kinases can be adapted using various commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™, or radiometric assays). The fundamental steps are similar to the protocols described above.

General Procedure:

-

Select a suitable recombinant kinase and a specific peptide or protein substrate.

-

Prepare serial dilutions of this compound.

-

Incubate the kinase, substrate, and inhibitor in a suitable kinase reaction buffer.

-

Initiate the reaction by adding ATP (and a radiolabel if using a radiometric assay).

-

After a defined incubation period, stop the reaction.

-

Detect the phosphorylated substrate using an appropriate method (luminescence, fluorescence, or radioactivity).

-

Generate a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the primary signaling pathway affected by this compound and a typical experimental workflow for determining kinase selectivity are provided below.

Caption: this compound inhibits Wee1 and Myt1, preventing Cdk1 phosphorylation.

Caption: Workflow for determining the kinase selectivity profile of an inhibitor.

References

The Strategic Imperative of Targeting Wee1/PKMYT1 in p53-Deficient Tumors: A Technical Guide to PD0166285

For Immediate Release

This technical whitepaper provides an in-depth analysis of the synthetic lethal strategy employing PD0166285, a dual inhibitor of Wee1 and PKMYT1 kinases, in the context of p53-deficient malignancies. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Executive Summary

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cell cycle arrest and apoptosis in response to cellular stress. Its frequent inactivation in human cancers renders tumors refractory to conventional DNA-damaging therapies. This functional loss of the G1 checkpoint compels cancer cells to rely heavily on the G2/M checkpoint for DNA repair, a dependency that can be therapeutically exploited. This compound emerges as a potent agent in this context. By inhibiting the critical G2/M checkpoint kinases Wee1 and PKMYT1, this compound abrogates the final safeguard against mitotic entry with damaged DNA, precipitating a lethal cascade of events known as mitotic catastrophe. This targeted approach not only demonstrates single-agent efficacy but also synergizes with standard-of-care chemotherapeutics and radiation, offering a promising therapeutic window for a challenging patient population.

The Synthetic Lethality of this compound in p53-Deficient Cancers

The concept of synthetic lethality, where the perturbation of two genes or pathways individually is benign but fatal in combination, is the mechanistic foundation for the efficacy of this compound in p53-mutant tumors.

-

p53 Deficiency and G2/M Checkpoint Dependency: In normal cells, DNA damage activates p53, which in turn transcriptionally activates p21, a potent inhibitor of cyclin-dependent kinases (CDKs). This leads to a G1 cell cycle arrest, allowing time for DNA repair. In p53-deficient cells, this G1 checkpoint is non-functional. Consequently, these cells progress through the S phase, accumulating DNA damage, and become critically dependent on the G2/M checkpoint to prevent entry into mitosis with a compromised genome.[1][2]

-

The Role of Wee1 and PKMYT1: The G2/M transition is tightly regulated by the activity of the CDK1/Cyclin B complex. Wee1 and PKMYT1 are tyrosine kinases that phosphorylate and inactivate CDK1 at Tyr15 and Thr14, respectively, thereby preventing premature entry into mitosis.[1][2]

-

This compound-Mediated Checkpoint Abrogation: this compound is a small molecule inhibitor that targets both Wee1 and PKMYT1.[1][2] By inhibiting these kinases, this compound prevents the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing p53-deficient cells to bypass the G2/M checkpoint and enter mitosis with unrepaired DNA damage. This ultimately results in mitotic catastrophe and apoptotic cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| Wee1 | 24 | [2] |

| PKMYT1 (Myt1) | 72 | [2] |

| Chk1 | 3433 | [2] |

Table 2: In Vitro Efficacy of this compound in p53-Mutant Cancer Cell Lines

| Cell Line (Cancer Type) | p53 Status | This compound IC50 (nM) | Cisplatin IC50 (µM) | Combination Effect | Reference |

| NCI-H226 (Lung Squamous Cell Carcinoma) | Mutant | 641 - 1204 | 1.520 - 2.579 | Synergistic | [3] |

| NCI-H520 (Lung Squamous Cell Carcinoma) | Mutant | 641 - 1204 | 1.520 - 2.579 | Synergistic | [3] |

| Calu1 (Lung Squamous Cell Carcinoma) | Mutant | 641 - 1204 | 1.520 - 2.579 | Synergistic | [3] |

| KYSE150 (Esophageal Squamous Cell Carcinoma) | Mutant | 234 - 694 | Not Reported | Sensitizes to irradiation | [1] |

| TE1 (Esophageal Squamous Cell Carcinoma) | Mutant | 234 - 694 | Not Reported | Sensitizes to irradiation | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in p53-Deficient Cells

Caption: Mechanism of this compound in p53-deficient tumor cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

Western Blot Analysis for Phospho-CDK1 and Wee1

This protocol is for the detection of changes in protein expression and phosphorylation status of key cell cycle regulators following treatment with this compound.

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the indicated times.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-CDK1 (Tyr15), total CDK1, Wee1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect chemiluminescence using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Preparation and Fixation:

-

Harvest cells after treatment with this compound by trypsinization.

-

Wash cells with cold PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment.

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

-

Treatment:

-

Allow cells to adhere overnight, then treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Remove the drug-containing medium and replace it with fresh medium.

-

-

Colony Growth:

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash with water and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Conclusion

The inhibition of Wee1 and PKMYT1 by this compound represents a highly promising and rational therapeutic strategy for the treatment of p53-deficient tumors. By exploiting the inherent dependency of these cancers on the G2/M checkpoint, this compound induces synthetic lethality, leading to selective tumor cell death. The preclinical data strongly support its potential both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols and conceptual frameworks provided in this whitepaper offer a comprehensive guide for researchers aiming to further investigate and develop this targeted therapeutic approach. Continued exploration in clinical settings is warranted to translate these compelling preclinical findings into tangible benefits for patients with p53-mutant cancers.

References

- 1. Frontiers | this compound sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Wee1 inhibitor this compound sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

initial studies and preclinical data for PD0166285

An In-Depth Technical Guide to the Initial Studies and Preclinical Data of PD0166285

Introduction

This compound is a pyridopyrimidine-based small molecule compound identified as a potent, ATP-competitive inhibitor of the Wee1 and Myt1 (PKMYT1) kinases.[1][2][3] These kinases are critical negative regulators of the cell cycle, specifically at the G2/M transition.[4] By phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2), Wee1 and Myt1 prevent cells from entering mitosis.[5] this compound abrogates this G2 checkpoint, forcing cells, particularly those with existing DNA damage or a deficient G1 checkpoint (common in p53-mutated cancers), into premature and catastrophic mitosis, ultimately leading to apoptosis.[1][2][6] This guide provides a comprehensive overview of the , focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Preclinical Data

The efficacy of this compound has been quantified through various in vitro and cellular assays. The data highlights its nanomolar potency against target kinases and its effects across different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Assay Type | Reference |

| Wee1 | 24 nM | Cell-free | [1][2][5] |

| Myt1 (PKMYT1) | 72 nM | Cell-free | [1][2] |

| Chk1 | 3.4 µM | Cell-free | [1] |

| c-Src | 9 nM | Cell-free | [3] |

| PDGF-R (NIH3T3 cells) | 1.8 nM | Cellular | [1] |

| PDGF-R (C6 cells) | 5 nM | Cellular | [1] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Cell Line / Model | Assay Type | Concentration / Dosage | Key Finding | Reference |

| Various Cancer Lines (7) | Cellular | 0.5 µM | Inhibition of irradiation-induced Cdc2 (CDK1) phosphorylation | [1] |

| B16 Mouse Melanoma | Cell Cycle Analysis | 0.5 µM | G0/G1 phase arrest after 4 hours | [7][8] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Cell Viability | 234 - 694 nM (IC50) | Dose-dependent apoptosis and cell cycle regulation | [2] |

| U251-FM GBM Tumors | In Vivo (Xenograft) | Not specified | Sensitizes tumors to ionizing radiation | [1] |

| MCF-7 (Breast Cancer) | In Vivo (Xenograft) | 12 mg/kg (p.o.) | Administered for 15 days to assess effect on tumor weight | [1] |

| Lung Squamous Cell Carcinoma (LUSC) | In Vivo (Xenograft) | Not specified | Inhibits tumor growth and increases chemosensitivity to cisplatin | [9] |

Mechanism of Action and Signaling Pathways

This compound's primary anti-tumor activity stems from its ability to disrupt the G2/M cell cycle checkpoint. This action is particularly lethal to cancer cells that rely heavily on this checkpoint for DNA repair.

G2/M Checkpoint Abrogation

In normal and cancerous cells, the G2/M checkpoint prevents entry into mitosis if DNA damage is detected. This process is primarily regulated by Wee1 and Myt1, which inhibit the CDK1-Cyclin B complex. This compound directly inhibits Wee1 and Myt1, which prevents the inhibitory phosphorylation of CDK1.[5] Consequently, the active CDK1-Cyclin B complex propels the cell into mitosis, bypassing the DNA damage checkpoint. In cells with significant DNA damage, this forced mitotic entry results in "mitotic catastrophe" and subsequent cell death.[2]

Synergy with DNA Damaging Agents

This compound demonstrates significant synergistic effects when combined with DNA-damaging therapies like radiation and cisplatin.[2][9] These agents induce DNA damage, which would normally trigger a G2 arrest to allow for repair. By abrogating this checkpoint, this compound prevents the repair process. Furthermore, studies show that this compound can also directly attenuate DNA repair by inhibiting the function of Rad51, a key protein in homologous recombination repair.[2][9][10] This dual action—preventing arrest and inhibiting repair—enhances the cytotoxicity of conventional cancer therapies.

Key Experimental Protocols

The preclinical evaluation of this compound involved a range of standard and specialized molecular and cellular biology techniques.

General Experimental Workflow

A typical preclinical study for a compound like this compound follows a logical progression from initial target validation to in vivo efficacy testing.

Methodology Details

-

Cell Viability Assay (CCK-8) :

-

Objective : To determine the cytotoxic effect of this compound on cancer cell lines and calculate IC50 values.

-